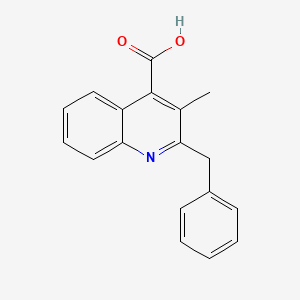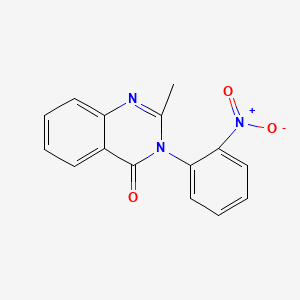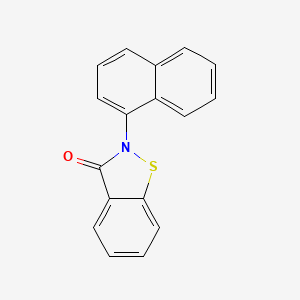![molecular formula C15H20O3Si B11845878 6-Benzofurancarboxaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 831222-92-5](/img/structure/B11845878.png)
6-Benzofurancarboxaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde is an organic compound that features a benzofuran ring substituted with a tert-butyldimethylsilyl (TBDMS) group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The benzofuran ring can be constructed through various methods, including cyclization reactions of appropriate precursors. The aldehyde group is introduced via formylation reactions, often using reagents like dichloromethyl methyl ether (DCM) in the presence of a Lewis acid such as titanium tetrachloride (TiCl4).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable versions of the laboratory synthesis methods. This includes the use of large-scale reactors for the protection, cyclization, and formylation steps, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be selectively removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizers.
Reduction: NaBH4, LiAlH4.
Substitution: TBAF, acidic conditions.
Major Products
Oxidation: 4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carboxylic acid.
Reduction: 4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-methanol.
Substitution: Benzofuran-6-carbaldehyde (after TBDMS removal).
Wissenschaftliche Forschungsanwendungen
4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions involving aldehyde groups.
Medicine: Potential use in the synthesis of bioactive compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde involves its reactivity due to the presence of the aldehyde group and the benzofuran ring. The aldehyde group can participate in nucleophilic addition reactions, while the benzofuran ring can undergo electrophilic aromatic substitution. The TBDMS group serves as a protecting group, allowing selective reactions at other sites of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Similar structure but lacks the benzofuran ring.
4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde is unique due to the combination of the benzofuran ring, the aldehyde group, and the TBDMS protecting group. This combination provides a versatile intermediate for further chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
831222-92-5 |
|---|---|
Molekularformel |
C15H20O3Si |
Molekulargewicht |
276.40 g/mol |
IUPAC-Name |
4-[tert-butyl(dimethyl)silyl]oxy-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C15H20O3Si/c1-15(2,3)19(4,5)18-14-9-11(10-16)8-13-12(14)6-7-17-13/h6-10H,1-5H3 |
InChI-Schlüssel |
CMZQNHDWDNXMLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1C=CO2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



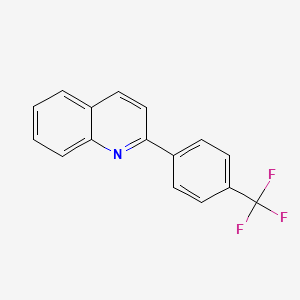

![5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one](/img/structure/B11845821.png)

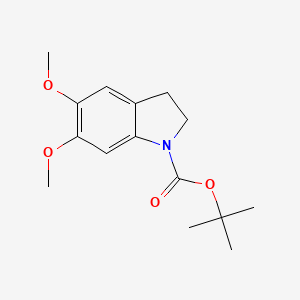
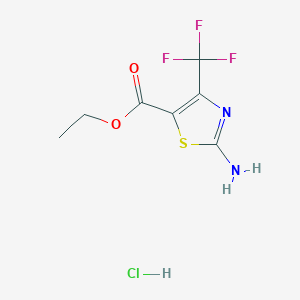
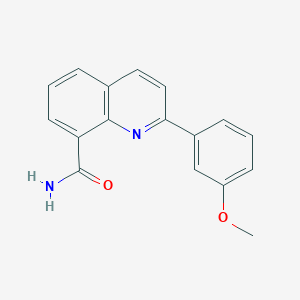
![4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845843.png)
![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione](/img/structure/B11845851.png)
